molecular formula C17H13FN4OS B13373116 6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373116
M. Wt: 340.4 g/mol
InChI Key: KHSVXJZXYOCSMB-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Properties

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-2-23-14-9-4-3-8-13(14)16-21-22-15(19-20-17(22)24-16)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3

InChI Key

KHSVXJZXYOCSMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the reaction of 3-(3-fluorophenyl)-1,2,4-triazole with 2-bromo-1-(3-ethoxyphenyl)ethanone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazole derivatives, such as:

The uniqueness of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether lies in its specific substitution pattern and the resulting pharmacological profile .

Biological Activity

6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F1N5SC_{15}H_{14}F_{1}N_{5}S with a molecular weight of approximately 305.37 g/mol. The compound features a triazole ring fused with a thiadiazole structure, which is significant for its biological activities.

Anticancer Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit potent anticancer properties. A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro and in vivo. Specifically:

  • Mechanism of Action : These compounds inhibit the phosphorylation of Akt Ser-473 and interact with the ATP binding sites in Akt1 and Akt2 kinases . This inhibition disrupts critical signaling pathways involved in cancer cell survival and proliferation.
  • Case Studies : In vivo studies using HT-29 human colon tumor xenografts in SCID mice showed that certain derivatives had low toxicity while effectively reducing tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-thiadiazoles has been explored through various pharmacological assays. The compounds have demonstrated:

  • Inhibition of COX Enzymes : Certain derivatives exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process .
  • Comparative Efficacy : In tests comparing these compounds to standard anti-inflammatory drugs like ibuprofen, some showed superior efficacy with reduced ulcerogenic effects .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, along with weak antifungal activity against Candida albicans .
  • Antiviral Potential : Some derivatives have shown moderate activity against HIV-1 at subcytotoxic concentrations .

Summary of Research Findings

Activity Findings
AnticancerSignificant inhibition of cancer cell lines; effective in vivo tumor reduction in SCID mice
Anti-inflammatoryInhibition of COX enzymes; superior efficacy compared to ibuprofen
AntimicrobialModerate antibacterial effects; weak antifungal activity
AntiviralModerate activity against HIV-1

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